![molecular formula C45H49N5O4 B8192781 Vepdegestrant CAS No. 2229711-68-4](/img/structure/B8192781.png)
Vepdegestrant
Übersicht
Beschreibung
Vepdegestrant, also known as ARV-471, is an experimental estrogen receptor degrader that works via proteolysis targeting chimera . It is being developed for advanced estrogen receptor-positive breast cancer . It has received FDA Fast Track Designation for the treatment of patients with ER+/HER2- Metastatic Breast Cancer .
Synthesis Analysis
The pioneering ER PROTAC, ARV-471 (vepdegestrant), was collaboratively developed by Pfizer and Arvinas . By targeting ERα and CRBN, vepdegestrant forms a heterobifunctional PROTAC that degrades wild-type and mutant ER .Molecular Structure Analysis
Vepdegestrant is a hetero-bifunctional molecule that facilitates the interactions between estrogen receptor alpha and an intracellular E3 ligase complex . The molecular formula of Vepdegestrant is C45H49N5O4 .Chemical Reactions Analysis
Vepdegestrant is an investigational PROteolysis Targeting Chimera (PROTAC®) protein degrader designed to target and degrade the estrogen receptor (ER) protein .Physical And Chemical Properties Analysis
The molecular formula of Vepdegestrant is C45H49N5O4 and its molecular weight is 723.9 .Wissenschaftliche Forschungsanwendungen
VEG - A Knowledge-Based Expert System : This expert system, developed by Kimes, Harrison, and Ratcliffe (1991), extracts spectral hemispherical reflectance from nadir and/or directional reflectance data. This system could potentially be relevant in studies involving Vepdegestrant, particularly if imaging or spectral analysis is required (Kimes, Harrison, & Ratcliffe, 1991).
VERITAS - Visualization Environment Research : Giacalone et al. (1989) developed VERITAS, which provides tools for creating user environments for scientific computing systems. This could be useful in visualizing complex data in Vepdegestrant research (Giacalone et al., 1989).
Virtual Environments in Biological Studies : Naik et al. (2019) discussed the use of Virtual Environments (VE) in studying vision, cognition, and sensory-motor control in animals, which could be useful for understanding biological interactions with Vepdegestrant (Naik, Bastien, Navab, & Couzin, 2019).
VEEVVIE - Visual Analytics Tool : Papadopoulos, Gutenko, and Kaufman (2016) introduced VEEVVIE, a tool for visual analytics in empirical visualization and VR experiments. Such tools can be essential for analyzing complex data sets in pharmaceutical research (Papadopoulos, Gutenko, & Kaufman, 2016).
Paper-and-Pencil Test in Biology : Nowak et al. (2013) developed a paper-and-pencil test based on the VerE model to assess students' abilities in scientific inquiry in biology. Such assessment tools could be relevant in educational contexts where Vepdegestrant is studied (Nowak, Nehring, Tiemann, & Upmeier zu Belzen, 2013).
Virtual Environments and Dyslexia : Kalyvioti and Mikropoulos (2013) reviewed the contribution of VEs to dyslexia screening and intervention. While not directly related, the methodologies could be adapted for educational programs about Vepdegestrant (Kalyvioti & Mikropoulos, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vepdegestrant is currently being evaluated as a monotherapy in the second-line setting in the ongoing Phase 3 VERITAC-2 clinical trial and in the first-line setting in combination with palbociclib in the ongoing study lead-in cohort of the Phase 3 VERITAC-3 clinical trial . The potential of Vepdegestrant to provide an important new therapeutic option for people with ER+/HER2- breast cancer whose disease has progressed is being reinforced .
Eigenschaften
IUPAC Name |
(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)/t38-,41+,43+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDVPMABRWKIZ-XMOGEVODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vepdegestrant | |
CAS RN |
2229711-68-4 | |
Record name | ARV-471 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2229711684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vepdegestrant | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC1U3R1YMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.